molecular formula C10H15N3O B14006896 4-(4-morpholinylmethyl)-2-Pyridinamine

4-(4-morpholinylmethyl)-2-Pyridinamine

Cat. No.: B14006896
M. Wt: 193.25 g/mol
InChI Key: XMZRPERCZWMFIG-UHFFFAOYSA-N
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Description

4-(4-morpholinylmethyl)-2-Pyridinamine is a chemical compound that features a pyridine ring substituted with a morpholinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-morpholinylmethyl)-2-Pyridinamine typically involves the reaction of 4-chloromethyl-2-pyridinamine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(4-morpholinylmethyl)-2-Pyridinamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

4-(4-morpholinylmethyl)-2-Pyridinamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-morpholinylmethyl)-2-Pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A related compound with a similar structure but lacking the pyridine ring.

    Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.

Uniqueness

4-(4-morpholinylmethyl)-2-Pyridinamine is unique due to the presence of both the morpholinyl and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C10H15N3O/c11-10-7-9(1-2-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2,(H2,11,12)

InChI Key

XMZRPERCZWMFIG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=NC=C2)N

Origin of Product

United States

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